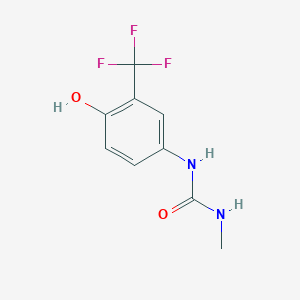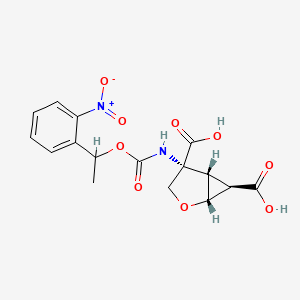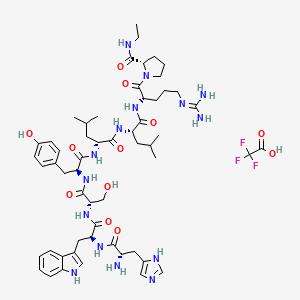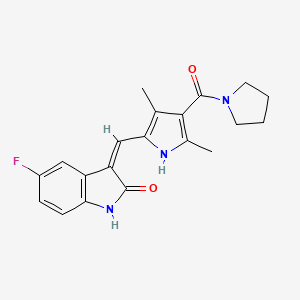
(Z)-3-((3,5-Dimethyl-4-(pyrrolidine-1-carbonyl)-1H-pyrrol-2-YL)methylene)-5-fluoroindolin-2-one
Overview
Description
“(Z)-3-((3,5-Dimethyl-4-(pyrrolidine-1-carbonyl)-1H-pyrrol-2-YL)methylene)-5-fluoroindolin-2-one” is a chemical compound with the CAS number 2135339-43-2 . It has a molecular weight of 353.39 and a molecular formula of C20H20FN3O2 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 353.39 . Other physical and chemical properties like boiling point, melting point, and specific rotations are not available in the search results.Scientific Research Applications
Syntheses and Properties
- Benzodipyrrinone Analogs : The synthesis of 2,3-benzannelated dipyrrinone analogs, similar in structure to the chemical , demonstrated their potential in forming hydrogen-bonded homodimers and exhibiting preferential syn-Z configuration, highlighting their significance in molecular studies (Boiadjiev & Lightner, 2003).
Sensor Applications
- Visual and Fluorescent Sensors : A study focusing on bis(pyrrol-2-yl-methyleneamine) chemo-sensors revealed high selectivity and efficiency as off-on fluorescence sensors for Zn(2+) in specific solutions, demonstrating the utility of similar compounds in detecting specific metal ions (Wu et al., 2016).
Electroluminescent Properties
- Low-Molecular Weight Compounds : Research on new low-molecular weight compounds, including (Z)-3-((3,5-Dimethyl-4-(pyrrolidine-1-carbonyl)-1H-pyrrol-2-YL)methylene)-5-fluoroindolin-2-one, for use in organic light-emitting devices showed promising results for their application in color electroluminescent structures (Dobrikov et al., 2011).
Progesterone Receptor Modulators
- Medicinal Chemistry : A study explored the structural changes in similar compounds for controlling the functional response in progesterone receptor modulators, which could have applications in female healthcare (Fensome et al., 2008).
Photoluminescence in Zirconium Complexes
- Photoluminescent Zirconium Complexes : A paper on zirconium complexes with similar ligands demonstrated long emission lifetimes in solution, indicating their potential in photochemical applications (Zhang, Petersen, & Milsmann, 2018).
Catalytic Reactions
- Tridentate Pyrrolylzinc Compounds : Research involving pyrrolyl ligands, structurally similar to the compound , explored their synthesis, structures, and reactivity, particularly in catalytic cyclotrimerization reactions, indicating their importance in catalysis (Guo et al., 2015).
Pyrrolone and Pyrrolopyridine Derivatives
- Novel Syntheses : Studies on the synthesis of pyrrolone and pyrrolopyridine derivatives, which are structurally related to the compound, have potential applications in developing new pharmaceuticals or materials (Kandeel et al., 1995).
properties
IUPAC Name |
(3Z)-3-[[3,5-dimethyl-4-(pyrrolidine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-5-fluoro-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2/c1-11-17(22-12(2)18(11)20(26)24-7-3-4-8-24)10-15-14-9-13(21)5-6-16(14)23-19(15)25/h5-6,9-10,22H,3-4,7-8H2,1-2H3,(H,23,25)/b15-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMOSZTWXSYQCX-GDNBJRDFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)N2CCCC2)C)C=C3C4=C(C=CC(=C4)F)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1C(=O)N2CCCC2)C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-((3,5-Dimethyl-4-(pyrrolidine-1-carbonyl)-1H-pyrrol-2-YL)methylene)-5-fluoroindolin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



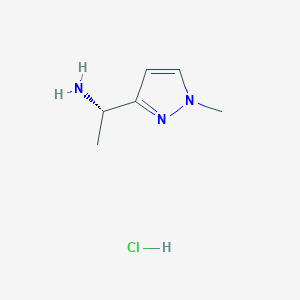
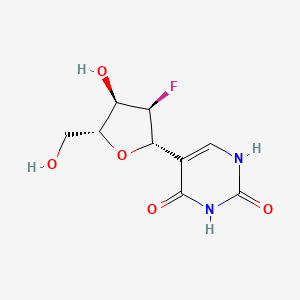
![(6R,7R)-7-((Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B1436904.png)
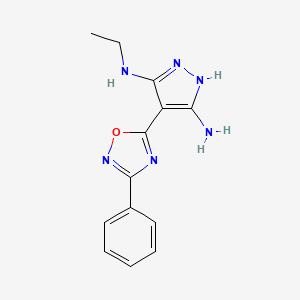
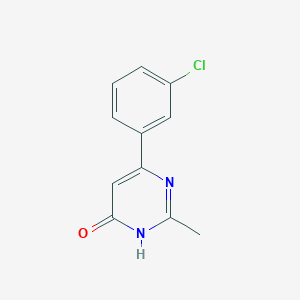
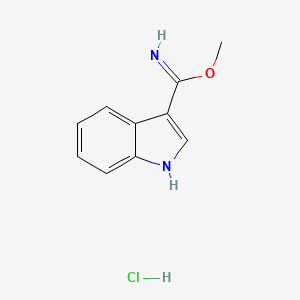

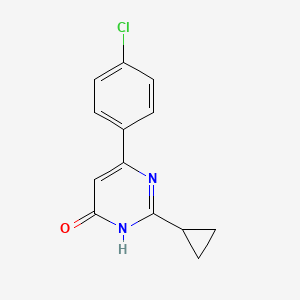
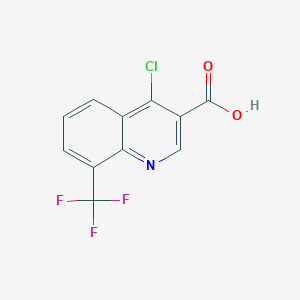
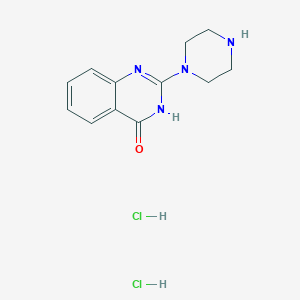
![5-[[1-[[1-[4-[[[4-[[2-[1-Acetyloxy-4-methyl-3-[methyl-[3-methyl-2-[(1-methylpiperidine-2-carbonyl)amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoyl]amino]oxymethyl]anilino]-6-(carbamoylamino)-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1436919.png)
